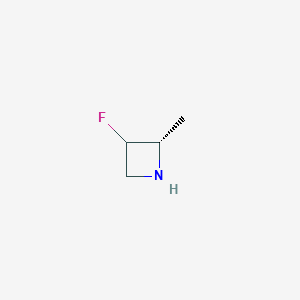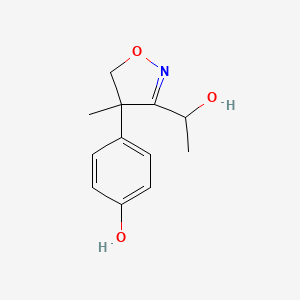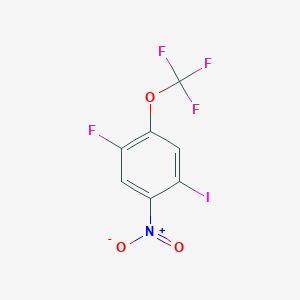
(R)-3-Methyl-2-(1H-pyrrol-1-yl)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Methyl-2-(1H-pyrrol-1-yl)butanal is an organic compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-2-(1H-pyrrol-1-yl)butanal typically involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride.
Industrial Production Methods
In an industrial setting, the synthesis of pyrrole derivatives, including ®-3-Methyl-2-(1H-pyrrol-1-yl)butanal, can be scaled up using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Methyl-2-(1H-pyrrol-1-yl)butanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Pyrrole aldehydes or carboxylic acids.
Reduction: Pyrrole alcohols.
Substitution: Halogenated or nitrated pyrrole derivatives.
Aplicaciones Científicas De Investigación
®-3-Methyl-2-(1H-pyrrol-1-yl)butanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of ®-3-Methyl-2-(1H-pyrrol-1-yl)butanal involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
(1H-Pyrrol-1-yl)anthracene-9,10-diones: These compounds share the pyrrole ring structure and are used in similar applications, such as materials science and medicinal chemistry.
1-Phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides: These compounds are investigated for their cannabinoid receptor affinity and potential therapeutic applications.
Uniqueness
®-3-Methyl-2-(1H-pyrrol-1-yl)butanal is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
(2R)-3-methyl-2-pyrrol-1-ylbutanal |
InChI |
InChI=1S/C9H13NO/c1-8(2)9(7-11)10-5-3-4-6-10/h3-9H,1-2H3/t9-/m0/s1 |
Clave InChI |
MBXTTXMMGFLIQC-VIFPVBQESA-N |
SMILES isomérico |
CC(C)[C@H](C=O)N1C=CC=C1 |
SMILES canónico |
CC(C)C(C=O)N1C=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12868594.png)
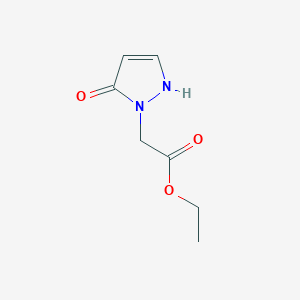
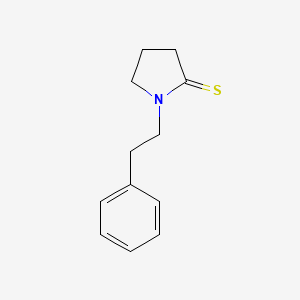
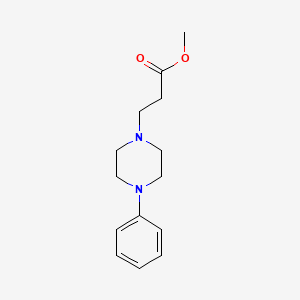
![2-Chlorobenzo[d]oxazole-6-carboxamide](/img/structure/B12868613.png)
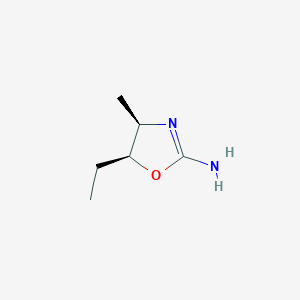
![2-Bromo-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12868619.png)

![1-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868633.png)


